Nodakenetin

Description

Nodakenetin has been reported in Angelica gigas, Ammi majus, and other organisms with data available.

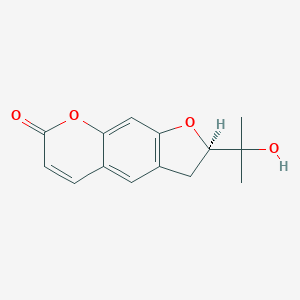

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYSBEAFFPBAQU-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964239 | |

| Record name | 2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-32-9 | |

| Record name | Nodakenetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Marmesin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NODAKENETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKL4EW8LPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Nodakenetin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodakenetin is a naturally occurring furanocoumarin found predominantly in plants of the Apiaceae family, such as Angelica decursiva and Peucedanum decursivum.[1][2] This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, biosynthesis, and key biological activities of Nodakenetin, with a focus on its underlying molecular mechanisms. Detailed experimental protocols for its extraction, purification, and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Properties

Nodakenetin, with the IUPAC name (2R)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one, is a chiral molecule belonging to the class of furanocoumarins.[3] Its structure features a furan ring fused to a chromenone moiety.

Physicochemical Properties

Nodakenetin is a white to off-white solid or powder.[4] Key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₄ | [3] |

| Molecular Weight | 246.26 g/mol | [3] |

| CAS Number | 495-32-9 | [3] |

| Melting Point | 186.5-187 °C | [5] |

| Boiling Point | 434.0 ± 45.0 °C (Predicted) | [5] |

| logP (computed) | 1.9 | [3] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4][5] |

Spectral Properties

The structural elucidation of Nodakenetin is confirmed through various spectroscopic techniques.

| Spectroscopy | Data |

| UV-Vis | The UV spectrum is characterized by absorption maxima typical for the coumarin chromophore. A study on a metabolite of Nodakenetin used a detection wavelength of 330 nm in HPLC analysis.[6] |

| Infrared (IR) | The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule, including hydroxyl, carbonyl (lactone), and aromatic C-H and C=C bonds. |

| ¹H NMR | A proton NMR spectrum is available, showing the chemical shifts and splitting patterns of the protons in the molecule.[7] |

| ¹³C NMR | The carbon-13 NMR spectrum provides information on the different carbon environments within the Nodakenetin structure. |

| Mass Spectrometry | The mass spectrum shows a precursor ion [M+H]⁺ at m/z 247.[3] Key fragment ions are observed at m/z 229, 211, and 175.[8] |

Natural Sources and Biosynthesis

Nodakenetin is primarily isolated from the roots of plants belonging to the Apiaceae family, notably Angelica decursiva and Peucedanum decursivum.[1][2]

The biosynthesis of Nodakenetin follows the general pathway for furanocoumarins, which originates from the shikimate pathway. Phenylalanine is converted to cinnamic acid, which then undergoes a series of hydroxylations, glycosylations, and cyclizations to form the coumarin core. The formation of the furan ring is a key step in the biosynthesis of furanocoumarins.

Below is a simplified diagram illustrating the general biosynthetic pathway leading to furanocoumarins like Nodakenetin.

Pharmacological Properties and Signaling Pathways

Nodakenetin exhibits a range of biological activities, with its anti-inflammatory, anticancer, and antiosteoporotic effects being the most extensively studied.

Anti-inflammatory Activity

Nodakenetin has demonstrated potent anti-inflammatory properties. Its mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.

The diagram below illustrates the inhibitory effect of Nodakenetin on the NF-κB signaling pathway.

Anticancer Activity

Nodakenetin has been shown to possess anticancer properties against various cancer cell lines, including breast cancer.[10] Its anticancer effects are primarily mediated through the induction of apoptosis and cell cycle arrest. These effects are attributed to the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) signaling pathways.[9]

The following diagram depicts the role of Nodakenetin in modulating the PI3K/Akt and MAPK signaling pathways in cancer cells.

Antiosteoporotic Activity

Recent studies have indicated that Nodakenetin may have antiosteoporotic effects by activating the Wnt/β-catenin signaling pathway, which plays a crucial role in osteoblast differentiation and bone formation.[2]

Experimental Protocols

This section provides an overview of the methodologies for the extraction, purification, and biological evaluation of Nodakenetin.

Extraction and Purification

A common method for the isolation of Nodakenetin from Peucedanum decursivum involves extraction with a suitable solvent followed by purification using chromatographic techniques.

Workflow for Extraction and Purification of Nodakenetin:

Detailed Protocol for High-Speed Counter-Current Chromatography (HSCCC) Purification: A two-phase solvent system of light petroleum–ethyl acetate–methanol–water (5:5:7:4, v/v) can be effectively used for the separation of Nodakenetin from the crude extract of P. decursivum. The upper phase is used as the stationary phase. The effluent can be monitored at 254 nm to collect the fractions containing Nodakenetin. The purity of the isolated compound should be confirmed by HPLC.

Biological Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Protocol Overview:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.[11]

-

Treatment: Treat the cells with various concentrations of Nodakenetin (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[10][12]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[12]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value of Nodakenetin.

This assay is used to quantify the activity of the NF-κB transcription factor in response to treatment with Nodakenetin.

Protocol Overview:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of various concentrations of Nodakenetin.

-

Cell Lysis: After the treatment period, lyse the cells to release the luciferase enzyme.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and determine the inhibitory effect of Nodakenetin on NF-κB activation.[13]

Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/Akt and MAPK signaling pathways.

Protocol Overview:

-

Cell Treatment and Lysis: Treat cancer cells with Nodakenetin for a specified time, then lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK).

-

Secondary Antibody and Detection: Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities to determine the effect of Nodakenetin on the phosphorylation levels of the target proteins.[14]

Conclusion

Nodakenetin is a promising natural compound with a well-defined chemical structure and a range of interesting biological activities. Its ability to modulate key signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, underscores its therapeutic potential in inflammatory diseases and cancer. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the pharmacological properties and mechanisms of action of Nodakenetin, paving the way for its potential development as a novel therapeutic agent. Further research is warranted to fully elucidate its complete spectral properties, detailed biosynthetic pathway, and to explore its full spectrum of biological activities in preclinical and clinical settings.

References

- 1. Natural Products isolated from Angelica decursiva - BioCrick [biocrick.com]

- 2. researchgate.net [researchgate.net]

- 3. Nodakenetin | C14H14O4 | CID 26305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NODAKENETIN | 495-32-9 [chemicalbook.com]

- 6. A new metabolite of nodakenetin by rat liver microsomes and its quantification by RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NODAKENETIN(495-32-9) 1H NMR [m.chemicalbook.com]

- 8. Rapid characterization of the chemical constituents of Sanhua decoction by UHPLC coupled with Fourier transform ion cyclotron resonance mass spectrome ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02264K [pubs.rsc.org]

- 9. apexbt.com [apexbt.com]

- 10. researchgate.net [researchgate.net]

- 11. journal.waocp.org [journal.waocp.org]

- 12. texaschildrens.org [texaschildrens.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Nodakenetin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nodakenetin, a naturally occurring coumarin with significant therapeutic potential. This document details its chemical properties, biological activities, and the molecular pathways it modulates. Furthermore, it offers comprehensive experimental protocols for researchers investigating its effects.

Core Data Presentation

Nodakenetin's fundamental chemical and physical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 495-32-9 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₄O₄ | [1][4] |

| Average Molecular Weight | 246.26 g/mol | [1][4] |

| Monoisotopic Molecular Weight | 246.089208936 | [5] |

| IUPAC Name | (2R)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | [5] |

| Synonyms | Nodakenitin, (-)-Marmesin | [1] |

| Chemical Class | Coumarins, Psoralens | [1][2][3][4][5] |

| Appearance | White to off-white solid/powder | [1][2][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][3] |

| Natural Sources | Angelica decursiva, Peucedanum decursivum, Angelica gigas, Ammi majus | [2][6] |

Biological Activities and Signaling Pathways

Nodakenetin exhibits a range of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects. These activities are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Activity

Nodakenetin has demonstrated potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It has been shown to suppress the activation of NF-κB and the subsequent release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Mechanistically, Nodakenetin can inhibit the phosphorylation of IκBα, a critical step in the activation of NF-κB.

References

The Biosynthesis of Nodakenetin: A Technical Guide for Researchers

An In-depth Exploration of the Core Pathway, Enzyme Kinetics, and Experimental Methodologies for Drug Development Professionals and Scientists.

Nodakenetin, a furanocoumarin with significant therapeutic potential, is a natural product synthesized in various plant species, notably those of the Angelica genus. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This technical guide provides a comprehensive overview of the Nodakenetin biosynthesis pathway, including the key enzymes, intermediates, and available quantitative data. Detailed experimental protocols for the characterization of the core enzymes are also presented to facilitate further research and development.

The Core Biosynthetic Pathway of Nodakenetin

The biosynthesis of Nodakenetin originates from the general phenylpropanoid pathway, starting with the aromatic amino acid L-phenylalanine. The pathway proceeds through the formation of the coumarin scaffold, which is then modified to yield the final furanocoumarin structure. The key steps and enzymes involved are outlined below.

From L-Phenylalanine to the Coumarin Core

The initial steps of the pathway leading to the formation of the central coumarin intermediate, umbelliferone, are shared with the biosynthesis of numerous other phenylpropanoids.

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) , to produce cinnamic acid[1][2].

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the 4-position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid[1][2].

-

p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by 4-Coumarate-CoA Ligase (4CL) to form the thioester p-coumaroyl-CoA[3].

-

Formation of Umbelliferone: The formation of the coumarin nucleus, umbelliferone, from p-coumaroyl-CoA involves an ortho-hydroxylation catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) , followed by a spontaneous or enzyme-assisted trans/cis isomerization and lactonization[3].

The Furanocoumarin-Specific Branch

From umbelliferone, the pathway branches towards the synthesis of furanocoumarins, including Nodakenetin.

-

Prenylation of Umbelliferone: Umbelliferone undergoes prenylation at the C6 position, where a dimethylallyl pyrophosphate (DMAPP) molecule is attached. This reaction is catalyzed by Umbelliferone 6-Prenyltransferase (U6PT) to produce demethylsuberosin[4].

-

Formation of Nodakenetin ((-)-Marmesin): The final step is the cyclization of demethylsuberosin to form the furan ring of Nodakenetin. This reaction is catalyzed by Marmesin Synthase , a cytochrome P450 enzyme (CYP76F112 in Ficus carica)[5][6]. Nodakenetin is also known as (-)-Marmesin[7].

Quantitative Data on the Nodakenetin Biosynthesis Pathway

Quantitative data on the enzymes and metabolites of the Nodakenetin pathway are essential for understanding its regulation and for metabolic engineering. The following tables summarize the available kinetic parameters for the key enzymes and the concentrations of the intermediates. It is important to note that data is often not available for all enzymes from a single Nodakenetin-producing species.

Table 1: Enzyme Kinetic Parameters in the Nodakenetin Biosynthesis Pathway

| Enzyme | Substrate | Km (µM) | Vmax (nkat/mg) | kcat (s⁻¹) | Source Organism | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 38 - 1,700 | - | - | Various | [8] |

| Cinnamate-4-Hydroxylase (C4H) | Cinnamic Acid | 1.3 | 0.43 | - | Helianthus tuberosus | - |

| 4-Coumarate-CoA Ligase (4CL) | p-Coumaric Acid | 10.49 | 4.4 | - | Morus alba | [9] |

| 4-Coumarate-CoA Ligase (4CL) | p-Coumaric Acid | ~80 | - | - | Hybrid Poplar | [1] |

| Umbelliferone Prenyltransferase (PsPT1) | Umbelliferone | 2.7 ± 0.6 | - | - | Pastinaca sativa | [10] |

| Umbelliferone Prenyltransferase (PsPT1) | DMAPP | 5 ± 1 | - | - | Pastinaca sativa | [10] |

| Umbelliferone Prenyltransferase (PsPT2) | Umbelliferone | 50 ± 4 | - | - | Pastinaca sativa | [10] |

| Umbelliferone Prenyltransferase (PsPT2) | DMAPP | 100 ± 20 | - | - | Pastinaca sativa | [10] |

| Bergaptol 5-O-geranyltransferase | Bergaptol | 140 | - | - | Citrus limon | [11] |

| Bergaptol 5-O-geranyltransferase | GPP | 9 | - | - | Citrus limon | [11] |

Table 2: Metabolite Concentrations in Angelica Species

| Metabolite | Concentration (µg/g dry weight) | Plant Species | Tissue | Reference |

| Ferulic Acid | ~100 - 1000 | Angelica species | Root | |

| Z-Ligustilide | ~500 - 5000 | Angelica species | Root | [12] |

| 7-Hydroxycoumarin (Umbelliferone) | Significantly higher in A. sinensis | Angelica sinensis | Root | [13] |

| Nodakenin | Variable | Angelica species | Root |

Note: Comprehensive quantitative data for all intermediates in a single species is currently limited.

Experimental Protocols

Detailed methodologies are crucial for the study and manipulation of the Nodakenetin biosynthetic pathway. Below are summarized protocols for the key enzymatic assays.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay[5][15]

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.8)

-

L-phenylalanine solution (40 mM)

-

4 M HCl

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare the enzyme extract by homogenizing plant tissue in Tris-HCl buffer on ice, followed by centrifugation to obtain the supernatant.

-

The reaction mixture contains 100 mM Tris-HCl buffer, 40 mM L-phenylalanine, and an aliquot of the enzyme extract in a total volume of 1 mL.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 4 M HCl.

-

Measure the absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.

-

Calculate PAL activity based on a standard curve of trans-cinnamic acid.

Cinnamate-4-Hydroxylase (C4H) Activity Assay[16]

This assay involves the use of radiolabeled substrate to monitor the formation of p-coumaric acid.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Dithiothreitol (DTT, 2 mM)

-

Glucose-6-phosphate (G6P, 10 mM)

-

Glucose-6-phosphate dehydrogenase (0.5 units)

-

[3-¹⁴C]cinnamate (20.8 µM)

-

NADPH (0.5 mM)

-

4 N HCl

-

Ethyl acetate for extraction

-

TLC system

Procedure:

-

Prepare microsomal fractions from plant tissue.

-

The assay mixture contains microsomal protein, potassium phosphate buffer, DTT, G6P, G6P dehydrogenase, and [3-¹⁴C]cinnamate.

-

Start the reaction by adding NADPH and incubate at 30°C for 7.5 minutes.

-

Stop the reaction with 4 N HCl.

-

Extract the product with ethyl acetate, concentrate, and separate by TLC.

-

Quantify the formation of radiolabeled p-coumaric acid using a scintillation counter.

4-Coumarate-CoA Ligase (4CL) Activity Assay[9][17]

This spectrophotometric assay measures the formation of the CoA thioester of p-coumaric acid.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

MgCl₂ (2.5 mM)

-

ATP (2.5 mM)

-

p-coumaric acid (variable concentrations)

-

Coenzyme A (CoA, 0.2 mM)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a purified or partially purified enzyme extract.

-

The reaction mixture contains Tris-HCl buffer, MgCl₂, ATP, the enzyme, and a range of p-coumaric acid concentrations.

-

Initiate the reaction by adding CoA.

-

Monitor the increase in absorbance at 333 nm, which corresponds to the formation of p-coumaroyl-CoA.

-

Calculate the initial reaction rates and determine kinetic parameters.

Umbelliferone Prenyltransferase Activity Assay[2][18]

This assay typically uses HPLC to detect the formation of the prenylated product.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MgCl₂ (10 mM)

-

Umbelliferone (50 µM)

-

Dimethylallyl pyrophosphate (DMAPP, 200 µM)

-

Microsomal enzyme preparation

-

HPLC system

Procedure:

-

Prepare microsomal fractions from plant tissue expressing the prenyltransferase.

-

The reaction mixture contains Tris-HCl buffer, MgCl₂, umbelliferone, DMAPP, and the microsomal preparation.

-

Incubate the reaction at 30°C for a specified time.

-

Stop the reaction, typically by adding methanol or another organic solvent.

-

Analyze the reaction products by HPLC, monitoring for the appearance of the demethylsuberosin peak and the decrease in the umbelliferone peak.

Marmesin Synthase (Cytochrome P450) In Vitro Reconstitution Assay[19]

This assay involves the heterologous expression of the P450 and its reductase partner, followed by an in vitro reaction.

Materials:

-

Potassium phosphate buffer (100 mM, pH 8.0)

-

Glycerol

-

Demethylsuberosin (DMS) dissolved in DMSO

-

Whole-cell suspension of a host (e.g., E. coli) expressing marmesin synthase and a suitable cytochrome P450 reductase.

Procedure:

-

Resuspend the engineered cells in potassium phosphate buffer containing glycerol.

-

Add the substrate DMS to the cell suspension to a final concentration of 0.5 mM.

-

Incubate the reaction for 12 hours at 30°C with shaking.

-

Quench the reaction by adding an equal volume of methanol.

-

Analyze the formation of marmesin by HPLC or LC-MS.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the components of the Nodakenetin biosynthesis pathway and a typical experimental workflow for enzyme characterization, the following diagrams are provided in DOT language.

Caption: Biosynthetic pathway of Nodakenetin from L-Phenylalanine.

Caption: Workflow for the characterization of a biosynthetic enzyme.

References

- 1. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of a coumarin C-/O-prenyltransferase and a quinolone C-prenyltransferase from Murraya exotica - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubcompare.ai [pubcompare.ai]

- 6. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Characterization of coumarin-specific prenyltransferase activities in Citrus limon peel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical and Biological Assessment of Angelica Roots from Different Cultivated Regions in a Chinese Herbal Decoction Danggui Buxue Tang - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Widely targeted metabolomics analysis reveals differences in volatile metabolites among four Angelica species - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Nodakenetin and Nodakenin: Unraveling the Core Differences for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of Nodakenetin and its glycosidic derivative, Nodakenin. Both are naturally occurring coumarins with significant pharmacological potential. This document delineates their distinct chemical properties, biosynthetic relationship, and diverse biological activities, with a focus on their anti-inflammatory and neuroprotective effects. Detailed experimental protocols for key bioassays are provided, alongside a quantitative summary of their activities and visual representations of their molecular mechanisms to aid researchers, scientists, and drug development professionals in their exploration of these promising compounds.

Introduction

Nodakenetin and Nodakenin are furanocoumarin compounds predominantly isolated from the roots of plants such as Angelica gigas and Angelica decursiva.[1][2] Structurally, Nodakenin is the β-D-glucopyranoside of Nodakenetin, a distinction that significantly influences their physicochemical properties and biological activities.[3] Evidence suggests that Nodakenin can be metabolized in vivo to its aglycone form, Nodakenetin, which may contribute to its pharmacological effects.[4] Both compounds have garnered considerable interest for their therapeutic potential, particularly in the realms of inflammation, neuroprotection, and oncology. This guide aims to provide a comprehensive technical overview to facilitate further research and development.

Chemical and Physical Properties

The fundamental difference between Nodakenetin and Nodakenin lies in the presence of a glucose moiety in the latter, which impacts its molecular weight, formula, and solubility.

| Property | Nodakenetin | Nodakenin |

| Chemical Structure | (2R)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one[3] | (2R)-2-[1-(β-D-glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one |

| Molecular Formula | C₁₄H₁₄O₄[3] | C₂₀H₂₄O₉ |

| Molecular Weight | 246.26 g/mol [3] | 408.4 g/mol |

| CAS Number | 495-32-9[3] | 495-31-8 |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2] | Soluble in DMSO and dimethyl formamide.[2] |

Biosynthesis and Metabolism

Nodakenetin is a key intermediate in the biosynthesis of linear furanocoumarins. The pathway originates from umbelliferone, a derivative of the phenylpropanoid pathway. Umbelliferone is prenylated to yield demethylsuberosin, which is then converted to (+)-marmesin. It is the (-)-stereoisomer of marmesin, Nodakenetin, that serves as a precursor for other furanocoumarins, though it is not a substrate for psoralen synthase.[1][5][6]

Nodakenin is synthesized from Nodakenetin through a glycosylation reaction, where a glucose molecule is attached. In vivo, Nodakenin can undergo deglucosylation to yield Nodakenetin, suggesting that Nodakenin may act as a prodrug of Nodakenetin.[4]

Comparative Biological Activities

Both Nodakenetin and Nodakenin exhibit a range of biological activities. This section provides a comparative summary of their key pharmacological effects with available quantitative data.

| Biological Activity | Nodakenetin | Nodakenin |

| Anti-inflammatory Activity | Inhibits TNF-α-induced NF-κB activity with an IC₅₀ of 18.7 μM.[2] Suppresses the expression of IL-6, TNF-α, and IL-1β.[7][8] | Reduces LPS-induced increases in TNF-α, IL-6, and IL-1β mRNA expression and protein levels.[9] |

| Neuroprotective Activity | Exhibits neuroprotective effects.[2] | Ameliorates scopolamine-induced memory disruption.[5] Enhances cognitive function and adult hippocampal neurogenesis.[5] |

| Antioxidant Activity | DPPH free radical scavenging EC₅₀ of 31.2 μM.[2] | Exhibits antioxidant activity.[9] |

| Anti-tumor Activity | Inhibits the proliferation of HepG2 and A549 cancer cells with IC₅₀ values of approximately 25.3 μM and 31.7 μM, respectively.[2] | Not extensively reported. |

| Enzyme Inhibition | Not extensively reported. | Inhibits acetylcholinesterase (AChE) activity with an IC₅₀ of 84.7 μM.[4] |

| Other Activities | Hepatoprotective activity.[2] | Inhibits melanogenesis via the ERK/MSK1 signaling pathway.[10] |

Signaling Pathways and Mechanisms of Action

Nodakenetin and Nodakenin exert their biological effects by modulating various intracellular signaling pathways.

Nodakenetin

Nodakenetin has been shown to inhibit the PI3K/Akt and MAPK signaling pathways, which are crucial for cell proliferation and survival, contributing to its anti-tumor effects.[2] Its anti-inflammatory properties are mediated through the suppression of the NF-κB pathway, a key regulator of inflammatory gene expression.[2][7][8]

Nodakenin

Nodakenin also demonstrates anti-inflammatory effects by inhibiting the NF-κB pathway.[9] Furthermore, its ability to inhibit melanogenesis is attributed to its modulation of the ERK/MSK1 signaling pathway, which leads to the downregulation of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression.[7][10]

Detailed Experimental Protocols

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol describes the determination of the anti-inflammatory activity of Nodakenetin or Nodakenin by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[11][12][13][14][15]

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Nodakenetin/Nodakenin

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of Nodakenetin or Nodakenin for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement:

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

-

Calculation: Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines the determination of the AChE inhibitory activity of Nodakenin using the spectrophotometric method developed by Ellman.[10][16][17][18]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Nodakenin

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Reaction Mixture:

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

Various concentrations of Nodakenin solution

-

DTNB solution

-

AChE solution

-

-

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate Reaction: Add the ATCI solution to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes) using a microplate reader in kinetic mode.

-

Calculation: The rate of the reaction is determined by the change in absorbance per minute. The percentage of inhibition is calculated as: [(Rate of control - Rate of sample) / Rate of control] x 100

Western Blot Analysis for NF-κB and MAPK Pathway Activation

This protocol provides a general framework for assessing the activation of NF-κB and MAPK signaling pathways by Western blotting, following treatment with Nodakenetin or Nodakenin.[3][9][19][20][21][22][23][24]

Materials:

-

Cultured cells (e.g., RAW 264.7, HEK293T)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the compound of interest and/or a stimulant (e.g., LPS, TNF-α). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block non-specific binding sites on the membrane.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated or total protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Wash the membrane and add a chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

Nodakenetin and its glycoside, Nodakenin, are promising natural compounds with a spectrum of pharmacological activities. Their core difference, the presence of a glucose moiety in Nodakenin, influences their bioavailability and potentially their mechanism of action. While both exhibit potent anti-inflammatory and neuroprotective effects, Nodakenetin has shown more pronounced anti-tumor activity in preliminary studies. This guide provides a foundational understanding of these two molecules, offering valuable data and methodologies to propel further research into their therapeutic applications. Future investigations should focus on direct comparative studies of their efficacy in various disease models and elucidation of their detailed metabolic fates and pharmacokinetic profiles.

References

- 1. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. karger.com [karger.com]

- 8. Nodakenetin Alleviates Inflammatory Pain Hypersensitivity by Suppressing NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thaiscience.info [thaiscience.info]

- 16. benchchem.com [benchchem.com]

- 17. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Analysis of MAPK activities using MAPK-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Nodakenetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodakenetin is a natural coumarin compound predominantly isolated from the roots of plants such as Angelica gigas and Angelica decursiva. This document provides a comprehensive overview of the pharmacological properties of Nodakenetin, detailing its diverse biological activities, mechanisms of action, and available pharmacokinetic data. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Introduction

Nodakenetin, a furanocoumarin, has garnered significant scientific interest due to its wide spectrum of pharmacological effects. Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, antioxidant, neuroprotective, and hepatoprotective agent. Its therapeutic potential stems from its ability to modulate key cellular signaling pathways, thereby influencing various physiological and pathological processes.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₄O₄ | PubChem |

| Molecular Weight | 246.26 g/mol | PubChem |

| Appearance | Solid | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook |

Pharmacological Activities and Mechanisms of Action

Nodakenetin exhibits a range of biological activities, which are summarized below. The underlying mechanisms of action primarily involve the modulation of critical signaling pathways.

Anti-inflammatory Activity

Nodakenetin has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[1][2] Its primary mechanism of anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2]

Mechanism of Action: NF-κB Inhibition

Nodakenetin inhibits the activation of the NF-κB pathway, a key regulator of inflammation.[1] It has been shown to suppress the phosphorylation of IκBα, which prevents the nuclear translocation of the p50/p65 subunits of NF-κB.[1] This, in turn, downregulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][2]

A study on a mouse model of inflammatory pain induced by Complete Freund's Adjuvant (CFA) showed that Nodakenetin significantly alleviated inflammatory pain.[1][2]

Caption: Nodakenetin's inhibition of the NF-κB signaling pathway.

Anti-Cancer Activity

Nodakenetin has been shown to possess anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3] This activity is attributed to its ability to interfere with key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt and MAPK pathways.

Mechanism of Action: PI3K/Akt and MAPK Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for cell proliferation, survival, and differentiation. In cancer cells, these pathways are often hyperactivated. Nodakenetin has been reported to inhibit these pathways, leading to the induction of apoptosis and cell cycle arrest.

Caption: Nodakenetin's inhibition of PI3K/Akt and MAPK pathways.

Quantitative Anti-Cancer Activity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Liver Cancer | ~25.3 | [4] |

| A549 | Lung Cancer | ~31.7 | [4] |

| MCF-7 | Breast Cancer | >100 | [3] |

| MDA-MB-468 | Breast Cancer | ~50 | [3] |

Antioxidant Activity

Nodakenetin exhibits antioxidant properties by scavenging free radicals. This activity has been demonstrated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Assay | EC50 (µM) | Reference |

| DPPH Radical Scavenging | 31.2 | [4] |

Neuroprotective Activity

Studies have suggested that Nodakenetin may have neuroprotective effects. Its structural analog, nodakenin, has been shown to enhance cognitive function and adult hippocampal neurogenesis in mice, potentially through the modulation of the Akt-GSK-3β signaling pathway.[5] Further research is needed to specifically elucidate the neuroprotective mechanisms of Nodakenetin.

Hepatoprotective Activity

Nodakenetin's antioxidant and anti-inflammatory properties contribute to its potential hepatoprotective effects. Its analog, nodakenin, has been shown to have protective effects in a lipopolysaccharide-induced liver injury model in mice by reducing inflammation and apoptosis.[6] In vivo studies on Nodakenetin are required to confirm these effects.

Pharmacokinetics and Metabolism

The available data on the pharmacokinetics of Nodakenetin is limited and primarily derived from studies involving polyherbal formulations.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A study on the oral administration of Samul-Tang, a traditional medicine containing Nodakenetin, in rats provided the following pharmacokinetic parameters for Nodakenetin[7]:

| Parameter | Value |

| Tmax (h) | 0.58 ± 0.20 |

| Cmax (µg/mL) | 0.13 ± 0.03 |

| AUC₀-t (µg·h/mL) | 0.40 ± 0.08 |

| t₁/₂ (h) | 2.19 ± 0.63 |

Note: These values were obtained from a complex herbal mixture and may not accurately reflect the pharmacokinetics of pure Nodakenetin. Further studies with single-compound administration are necessary to determine the absolute bioavailability and other key pharmacokinetic parameters.

Metabolism

In vitro studies using rat liver microsomes have shown that Nodakenetin is metabolized into two major polar metabolites: 3'(R)-hydroxy-nodakenetin-3'-ol and 3'(S)-hydroxy-nodakenetin-3'-ol.[8]

Caption: In vitro metabolism of Nodakenetin.

Experimental Protocols

Western Blot Analysis for NF-κB Pathway

This protocol is adapted from a study investigating the effect of Nodakenetin on the NF-κB pathway.[1]

-

Cell Lysis: Extract total proteins from cells using a suitable lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

-

Phospho-IκBα (Ser32): 1:1000 dilution

-

p50: 1:1000 dilution

-

p65: 1:1000 dilution

-

β-actin (loading control): 1:5000 dilution

-

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

MTT Cell Viability Assay

This is a general protocol for assessing the cytotoxic effects of Nodakenetin on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Nodakenetin for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DPPH Radical Scavenging Assay

This is a general protocol to evaluate the antioxidant activity of Nodakenetin.

-

Reaction Mixture Preparation: In a 96-well plate, mix 100 µL of various concentrations of Nodakenetin (in methanol) with 100 µL of a 0.2 mM DPPH solution (in methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value. Ascorbic acid can be used as a positive control.

Conclusion

Nodakenetin is a promising natural compound with a diverse pharmacological profile. Its potent anti-inflammatory and anti-cancer activities, mediated through the inhibition of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, make it a strong candidate for further drug development. While its antioxidant, neuroprotective, and hepatoprotective effects are also noteworthy, more research is needed to fully elucidate their mechanisms and in vivo efficacy. A significant gap in the current knowledge is the lack of comprehensive pharmacokinetic data for Nodakenetin as a single agent. Future studies should focus on determining its absolute bioavailability, tissue distribution, and detailed metabolic fate to facilitate its translation into clinical applications. The experimental protocols and data summarized in this guide provide a solid foundation for researchers to build upon in their exploration of Nodakenetin's therapeutic potential.

References

- 1. karger.com [karger.com]

- 2. Nodakenetin Alleviates Inflammatory Pain Hypersensitivity by Suppressing NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubcompare.ai [pubcompare.ai]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. phcog.com [phcog.com]

- 8. A new metabolite of nodakenetin by rat liver microsomes and its quantification by RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Nodakenetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodakenetin is a natural coumarin compound predominantly isolated from the roots of plants such as Angelica gigas and Angelica dahurica. It has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, antioxidant, neuroprotective, and hepatoprotective effects.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying the therapeutic potential of Nodakenetin, with a focus on its interaction with key cellular signaling pathways. The information presented herein is intended to support further research and drug development initiatives.

Quantitative Bioactivity Data

The biological activity of Nodakenetin has been quantified in various in vitro assays. The following tables summarize the key inhibitory and effective concentrations (IC50 and EC50) that have been reported.

| Target/Assay | Cell Line/System | IC50 (µM) | Reference |

| Cell Proliferation | HepG2 (Liver Cancer) | ~25.3 | [1] |

| Cell Proliferation | A549 (Lung Cancer) | ~31.7 | [1] |

| TNF-α-induced NF-κB activity | - | 18.7 | [1] |

| Activity | Assay | EC50 (µM) | Reference |

| Free Radical Scavenging | DPPH Assay | 31.2 | [1] |

Core Mechanisms of Action

Nodakenetin exerts its pharmacological effects through the modulation of several critical signaling pathways. The primary mechanisms identified are its anti-inflammatory and anti-cancer activities.

Anti-Inflammatory Mechanism

Nodakenetin has demonstrated potent anti-inflammatory effects by primarily targeting the NF-κB signaling pathway.[1][3][4] Inflammation is a complex biological response, and the NF-κB pathway is a central mediator in the production of pro-inflammatory cytokines.

Nodakenetin's anti-inflammatory action involves:

-

Inhibition of NF-κB Activation : Nodakenetin suppresses the activation of the NF-κB pathway.[1][3] In cellular models, it has been shown to inhibit the IL-1β-induced activation of NF-κB.[3][4]

-

Suppression of IκBα Phosphorylation : A key step in NF-κB activation is the phosphorylation and subsequent degradation of its inhibitor, IκBα. Nodakenetin has been observed to inhibit the phosphorylation of IκBα in HEK293T cells.[3][4]

-

Reduction of Pro-inflammatory Cytokines : By inhibiting the NF-κB pathway, Nodakenetin leads to a downstream reduction in the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][3][4] This has been demonstrated in mouse bone marrow-derived macrophages.[3][4]

The following diagram illustrates the inhibitory effect of Nodakenetin on the NF-κB signaling pathway.

Caption: Nodakenetin inhibits the NF-κB pathway by preventing IκBα phosphorylation.

Anti-Cancer Mechanism

Nodakenetin exhibits anti-tumor properties through the modulation of key signaling pathways that control cell proliferation, apoptosis, and angiogenesis.[1]

The primary anti-cancer mechanisms include:

-

Inhibition of PI3K/Akt Pathway : The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Nodakenetin has been shown to inhibit this pathway, which can lead to the induction of apoptosis in tumor cells.[1]

-

Inhibition of MAPK Pathway : The MAPK signaling pathway is also involved in cell proliferation and differentiation. Inhibition of this pathway by Nodakenetin contributes to its anti-proliferative effects.[1]

-

Induction of Apoptosis : By inhibiting pro-survival pathways like PI3K/Akt, Nodakenetin induces programmed cell death (apoptosis) in cancer cells.[1]

-

Cell Cycle Arrest : Nodakenetin can arrest the cell cycle, preventing cancer cells from dividing and proliferating.[1]

-

Anti-Angiogenesis : The formation of new blood vessels, or angiogenesis, is crucial for tumor growth. Nodakenetin has been reported to inhibit tumor angiogenesis.[1]

The following diagram illustrates the inhibitory effects of Nodakenetin on the PI3K/Akt and MAPK signaling pathways in cancer cells.

Caption: Nodakenetin induces apoptosis by inhibiting PI3K/Akt and MAPK pathways.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on Nodakenetin.

Cell Viability Assay (MTT Assay)

-

Objective : To determine the effect of Nodakenetin on the proliferation of cancer cells.

-

Cell Lines : HepG2 (human liver cancer) and A549 (human lung cancer) cells.[1]

-

Methodology :

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with a medium containing various concentrations of Nodakenetin.

-

After a specified incubation period (e.g., 48 hours), MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[5][6]

-

NF-κB Activity Assay

-

Objective : To quantify the inhibitory effect of Nodakenetin on NF-κB activation.

-

Methodology :

-

Cells (e.g., HEK293T) are transfected with an NF-κB reporter plasmid (e.g., containing a luciferase gene under the control of an NF-κB response element).

-

Cells are pre-treated with various concentrations of Nodakenetin for a defined period.

-

NF-κB activation is stimulated with an inducer such as TNF-α or IL-1β.[1][3]

-

After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

The inhibition of NF-κB activity is calculated relative to the stimulated control, and the IC50 value is determined.

-

Western Blot Analysis

-

Objective : To analyze the effect of Nodakenetin on the protein levels and phosphorylation status of key signaling molecules.

-

Methodology :

-

Cells are treated with Nodakenetin and/or a stimulant (e.g., IL-1β) for a specified time.[3]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, p50, p65).[3]

-

The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective : To measure the effect of Nodakenetin on the mRNA expression of target genes (e.g., pro-inflammatory cytokines).

-

Methodology :

-

Cells (e.g., mouse bone marrow-derived macrophages) are pre-treated with Nodakenetin and then stimulated (e.g., with IL-1β).[3]

-

Total RNA is extracted from the cells and reverse-transcribed into cDNA.

-

qRT-PCR is performed using specific primers for the target genes (e.g., TNF-α, IL-6, IL-1β) and a reference gene (e.g., GAPDH).[3]

-

The relative gene expression is calculated using the ΔΔCt method.

-

In Vivo Inflammatory Pain Model

-

Objective : To evaluate the therapeutic effect of Nodakenetin on inflammatory pain in an animal model.

-

Animal Model : C57BL/6 mice.[3]

-

Methodology :

-

A model of chronic inflammatory pain is established by intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of the mice.[3]

-

Nodakenetin is administered to the mice (e.g., via intraperitoneal injection).

-

Pain sensitivity (e.g., thermal hyperalgesia or mechanical allodynia) is assessed at different time points after CFA injection and Nodakenetin treatment.

-

The paw withdrawal latency or threshold is measured and compared between the Nodakenetin-treated group and a vehicle control group.

-

The following workflow diagram outlines a typical in vivo experiment to assess the anti-inflammatory effects of Nodakenetin.

Caption: Workflow for in vivo assessment of Nodakenetin's anti-inflammatory effects.

Conclusion

Nodakenetin is a promising natural compound with well-defined mechanisms of action against inflammation and cancer. Its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and MAPK provides a strong rationale for its therapeutic potential. The quantitative data and experimental protocols summarized in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of Nodakenetin. Future studies should focus on its pharmacokinetic and pharmacodynamic profiles, as well as its efficacy and safety in more complex preclinical models, to pave the way for potential clinical applications.

References

- 1. apexbt.com [apexbt.com]

- 2. Nodakenin suppresses lipopolysaccharide-induced inflammatory responses in macrophage cells by inhibiting tumor necrosis factor receptor-associated factor 6 and nuclear factor-κB pathways and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nodakenetin Alleviates Inflammatory Pain Hypersensitivity by Suppressing NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Nodakenetin: A Furanocoumarin with Promising Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nodakenetin, a naturally occurring furanocoumarin, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of nodakenetin, with a focus on its classification as a furanocoumarin, its biosynthesis, and its mechanisms of action. Detailed experimental protocols for key assays and a summary of its quantitative biological data are presented to facilitate further research and drug development efforts. Furthermore, this guide visualizes the intricate signaling pathways modulated by nodakenetin, offering a deeper understanding of its therapeutic potential in various disease models.

Introduction to Nodakenetin

Nodakenetin is a natural coumarin compound belonging to the furanocoumarin subclass, specifically a linear dihydrofuranocoumarin.[1] Its chemical formula is C14H14O4, and it has a molecular weight of 246.26 g/mol . Nodakenetin is found in a variety of plant species, most notably in the roots of Angelica decursiva and other plants of the Apiaceae family. It is recognized for a wide array of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[2][3]

Table 1: Chemical and Physical Properties of Nodakenetin

| Property | Value |

| Chemical Formula | C14H14O4 |

| Molecular Weight | 246.26 g/mol |

| CAS Number | 495-32-9 |

| Classification | Furanocoumarin (Linear Dihydrofuranocoumarin) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, methanol, ethanol, chloroform, ethyl acetate |

Biosynthesis of Nodakenetin

Nodakenetin is synthesized in plants via the phenylpropanoid pathway. This intricate biosynthetic route begins with the amino acid phenylalanine and proceeds through several enzymatic steps to produce the core coumarin structure, umbelliferone. Umbelliferone then serves as a crucial intermediate for the synthesis of a variety of furanocoumarins, including nodakenetin.

The key steps in the biosynthesis of nodakenetin from umbelliferone are:

-

Prenylation: The enzyme umbelliferone prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the umbelliferone backbone. This reaction specifically occurs at the C6 position to form the linear furanocoumarin precursor, marmesin.[4]

-

Cyclization and Hydroxylation: Subsequent enzymatic reactions, including those catalyzed by cytochrome P450 monooxygenases, are believed to be involved in the formation of the dihydrofuran ring and the addition of a hydroxyl group to yield nodakenetin.[5]

Figure 1: Simplified biosynthetic pathway of nodakenetin.

Pharmacological Activities and Mechanisms of Action

Nodakenetin exhibits a range of pharmacological effects, primarily attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

Nodakenetin has demonstrated potent anti-inflammatory properties. Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][6] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Nodakenetin inhibits the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[2] By preventing IκBα phosphorylation and subsequent degradation, nodakenetin effectively blocks the nuclear translocation of the active NF-κB subunits, p50 and p65. This, in turn, suppresses the transcription of inflammatory mediators.[2]

Figure 2: Inhibition of the NF-κB signaling pathway by nodakenetin.

Anti-cancer Activity

Nodakenetin has shown significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3] Its anti-cancer activity is mediated through the inhibition of the PI3K/Akt and MAPK signaling pathways.[3]

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Nodakenetin inhibits the phosphorylation of Akt, a key downstream effector of PI3K, thereby promoting apoptosis and inhibiting cell proliferation.[3]

The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Nodakenetin has been shown to modulate the activity of key MAPK members, such as ERK, JNK, and p38, leading to cell cycle arrest and apoptosis in cancer cells.

Figure 3: Inhibition of PI3K/Akt and MAPK signaling by nodakenetin.

Quantitative Biological Data

The biological activities of nodakenetin have been quantified in several studies. The following table summarizes some of the key findings.

Table 2: In Vitro Biological Activities of Nodakenetin

| Activity | Cell Line/Assay | IC50/EC50 | Reference |

| Anti-proliferative | HepG2 (Human Liver Cancer) | ~25.3 µM | [3] |

| Anti-proliferative | A549 (Human Lung Cancer) | ~31.7 µM | [3] |

| NF-κB Inhibition | TNF-α-induced NF-κB activity | 18.7 µM | [3] |

| Antioxidant | DPPH free radical scavenging | 31.2 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of nodakenetin.

Extraction and Isolation of Nodakenetin from Plant Material

A general protocol for the extraction and isolation of nodakenetin from plant sources such as Angelica decursiva roots is as follows:

-

Drying and Pulverization: The plant material is air-dried at room temperature and then ground into a fine powder.

-

Maceration: The powdered material is soaked in a suitable solvent, such as methanol or ethanol, for an extended period (e.g., 3-7 days) at room temperature with occasional agitation.[7][8]

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Nodakenetin is typically found in the less polar fractions like chloroform or ethyl acetate.

-

Chromatographic Purification: The nodakenetin-rich fraction is subjected to further purification using chromatographic techniques such as column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure nodakenetin.

Figure 4: General workflow for the extraction and isolation of nodakenetin.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used animal model assesses the in vivo anti-inflammatory activity of compounds.

-

Animal Model: Male Wistar rats or Swiss albino mice are typically used.[9]

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping and Administration: Animals are divided into groups: a control group (vehicle), a positive control group (a standard anti-inflammatory drug like indomethacin), and test groups receiving different doses of nodakenetin. The test compounds are administered orally or intraperitoneally.

-

Induction of Inflammation: One hour after the administration of the test compounds, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.[9]

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action.

-

Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages or HEK293T cells) is cultured and treated with an inflammatory stimulus (e.g., lipopolysaccharide or TNF-α) in the presence or absence of nodakenetin for a specific duration.

-

Protein Extraction: The cells are lysed to extract total cellular proteins. The protein concentration is determined using a protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, p65, p50) and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.[2]

Conclusion

Nodakenetin is a furanocoumarin with significant therapeutic potential, demonstrated by its potent anti-inflammatory and anti-cancer activities. Its mechanisms of action, primarily through the inhibition of the NF-κB, PI3K/Akt, and MAPK signaling pathways, make it a promising candidate for the development of novel drugs. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and scientists working on the discovery and development of new therapeutic agents from natural products. Further investigation into the clinical efficacy and safety of nodakenetin is warranted to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. karger.com [karger.com]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nodakenetin Alleviates Inflammatory Pain Hypersensitivity by Suppressing NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

Nodakenetin: A Technical Guide to its Discovery, Isolation, and Historical Significance

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Nodakenetin, a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and history of nodakenetin, detailing its initial isolation, structural elucidation, and early pharmacological assessments. The document outlines both historical and contemporary experimental protocols for its extraction and purification, presents quantitative data in structured tables, and visualizes key experimental workflows. This guide serves as a foundational resource for professionals engaged in natural product chemistry, drug discovery, and the development of novel therapeutics.

Introduction

Nodakenetin is a bioactive furanocoumarin first identified in the roots of Peucedanum decursivum (now classified as Angelica decursiva), a plant with a long history of use in traditional medicine. Chemically, it is (2R)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one. Its discovery marked a significant step in the exploration of coumarins from the Apiaceae family. This document traces the historical journey of nodakenetin from its initial discovery to its establishment as a compound of interest in modern pharmacology.

Discovery and Historical Context

The first documented isolation of nodakenetin was achieved by Japanese chemist Hamao Arima in 1929 from the roots of Peucedanum decursivum. At the time, the complete chemical structure of the compound, which he named nodakenetin, was not fully determined. Arima's initial work established its empirical formula and some of its physical properties, including its melting point.

Subsequent research in the following years focused on elucidating the precise chemical structure of nodakenetin. Key contributions were made by Späth and Kainrath in 1936, whose work was instrumental in determining the furanocoumarin backbone and the nature of the side chain, leading to the accepted chemical structure known today.

Physicochemical Properties

Nodakenetin is a crystalline solid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O₄ | [1] |

| Molecular Weight | 246.26 g/mol | [1] |

| Melting Point | 185°C | |

| Appearance | Crystalline solid | |

| CAS Number | 495-32-9 | [1] |

Experimental Protocols

Historical Isolation Method (Arima, 1929)

-

Extraction: The dried and powdered roots of Peucedanum decursivum were likely subjected to solvent extraction, a common method of the era for isolating organic compounds from plant material.

-

Purification: The crude extract would have then undergone a series of purification steps, which may have included precipitation, crystallization, and recrystallization to yield the pure nodakenetin.

Modern Isolation Method: High-Speed Counter-Current Chromatography (HSCCC)

A contemporary and efficient method for isolating nodakenetin from Angelica decursiva utilizes High-Speed Counter-Current Chromatography (HSCCC). This technique offers high resolution and recovery.

Experimental Workflow for Modern Isolation of Nodakenetin

Caption: Workflow for the modern isolation of nodakenetin.

Detailed Protocol:

-

Plant Material and Extraction:

-

Dried and powdered roots of Angelica decursiva are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

-

-

HSCCC Separation:

-

A two-phase solvent system is prepared. A common system for nodakenetin isolation is a mixture of n-hexane, ethyl acetate, methanol, and water.

-

The crude extract is dissolved in a portion of the solvent system and injected into the HSCCC apparatus.

-

The separation is performed at a specific flow rate and rotational speed.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-